molecular formula C15H11ClFNO3 B1462476 2-(2-Chloro-6-fluorobenzamido)-5-methylbenzoic acid CAS No. 1040341-62-5

2-(2-Chloro-6-fluorobenzamido)-5-methylbenzoic acid

Cat. No.: B1462476
CAS No.: 1040341-62-5
M. Wt: 307.7 g/mol
InChI Key: XULRKAYFPGGBER-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorobenzamido)-5-methylbenzoic acid is an organic compound with a complex structure, featuring both chloro and fluoro substituents on a benzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorobenzamido)-5-methylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination and fluorination of benzoic acid derivatives. For example, 2-chloro-6-fluorobenzoic acid can be synthesized by the chlorination of 2-chloro-6-fluorotoluene under specific conditions . This intermediate can then be further reacted with appropriate amines and methylbenzoic acid derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chlorination and fluorination processes, followed by amide formation. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorobenzamido)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of chloro and fluoro groups, the compound can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield 2-chloro-6-fluorobenzoic acid and 5-methylbenzoic acid.

Scientific Research Applications

2-(2-Chloro-6-fluorobenzamido)-5-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorobenzamido)-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity and specificity, leading to effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-6-fluorobenzamido)-5-methylbenzoic acid is unique due to the combination of chloro, fluoro, and methylbenzoic acid groups, which confer distinct chemical properties and potential applications. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

2-[(2-chloro-6-fluorobenzoyl)amino]-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO3/c1-8-5-6-12(9(7-8)15(20)21)18-14(19)13-10(16)3-2-4-11(13)17/h2-7H,1H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULRKAYFPGGBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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